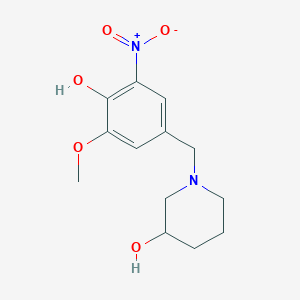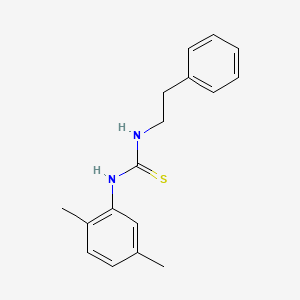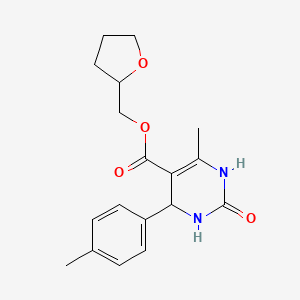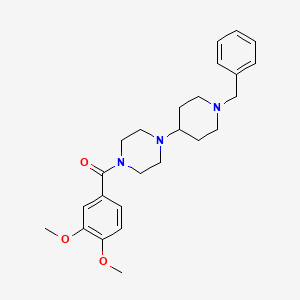
1-(4-hydroxy-3-methoxy-5-nitrobenzyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-hydroxy-3-methoxy-5-nitrobenzyl)-3-piperidinol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as HMBP and is synthesized through a multi-step process involving the reaction of various chemical reagents. HMBP has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for future research endeavors.
Mécanisme D'action
The exact mechanism of action of HMBP is not yet fully understood. However, it is believed that its anti-inflammatory and antioxidant properties are due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
HMBP has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, HMBP has been shown to have analgesic effects, making it a potential candidate for the treatment of pain. HMBP has also been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HMBP in lab experiments is its relatively low toxicity. HMBP has been shown to have a low toxicity profile, making it a safer alternative to other compounds that may be more toxic. However, one limitation of using HMBP in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain experiments.
Orientations Futures
There are a variety of potential future directions for research involving HMBP. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Future research may focus on the development of new formulations of HMBP that are more effective in treating specific conditions. Another area of interest is the development of new methods for synthesizing HMBP, which may lead to more efficient and cost-effective production methods. Additionally, future research may focus on elucidating the exact mechanism of action of HMBP, which may lead to the development of new therapeutic agents with similar properties.
Méthodes De Synthèse
The synthesis of HMBP involves a multi-step process that begins with the reaction of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with piperidine. This reaction produces 1-(4-hydroxy-3-methoxy-5-nitrobenzyl)piperidine, which is then reduced using sodium borohydride to produce HMBP.
Applications De Recherche Scientifique
HMBP has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. HMBP has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of conditions such as arthritis and cardiovascular disease.
Propriétés
IUPAC Name |
1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-20-12-6-9(5-11(13(12)17)15(18)19)7-14-4-2-3-10(16)8-14/h5-6,10,16-17H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCQBVDHHFPMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5192100.png)
![methyl 1-acetyl-5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5192107.png)

![2-[(6-bromo-1H-benzimidazol-2-yl)thio]propanoic acid](/img/structure/B5192117.png)

![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5192128.png)
![4-methyl-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5192132.png)
![5-[(4-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5192151.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-4-butoxybenzamide](/img/structure/B5192158.png)


![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)[4-methoxy-3-(methoxymethyl)benzyl]methylamine](/img/structure/B5192176.png)
